7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic and aliphatic amines in the presence of a catalyst like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing, use of desiccants like calcium chloride, and specific solvents like ethanol or toluene are employed to facilitate the reactions and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be formed through cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, potassium carbonate, and solvents like ethanol and toluene. Reaction conditions often involve heating and the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a pyrimidine core and are studied for their therapeutic potential.
Uniqueness
The uniqueness of 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substituents, which confer distinct biological properties and make it a valuable compound for drug development and research .
Properties
Molecular Formula |
C25H27ClN4 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H27ClN4/c1-4-13-29(14-5-2)24-23-21(19-9-7-6-8-10-19)16-30(25(23)28-17-27-24)20-12-11-18(3)22(26)15-20/h6-12,15-17H,4-5,13-14H2,1-3H3 |
InChI Key |
XJFSLKRDUWQQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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